[1-(3-Bromophenyl)ethyl](propyl)amine
Description
Contextualization within Modern Amine Chemistry Research
Amines are a cornerstone of organic and medicinal chemistry, valued for their reactivity and presence in a vast array of biologically active molecules. nih.gov The study of substituted amines, such as 1-(3-Bromophenyl)ethylamine, is a dynamic area of research, driven by the quest for novel compounds with specific chemical and physical properties. The introduction of different substituents onto a basic amine framework allows for the fine-tuning of a molecule's characteristics, including its lipophilicity, basicity, and stereochemistry.
The structure of 1-(3-Bromophenyl)ethylamine is characterized by several key features that are of interest in modern chemical research:
A Chiral Center: The presence of a stereocenter at the alpha-carbon of the ethylamine (B1201723) chain means the compound can exist as different stereoisomers. The biological activity of chiral molecules can vary significantly between enantiomers, making stereoselective synthesis a critical area of investigation.
A Halogen Substituent: The bromine atom on the phenyl ring is a particularly noteworthy feature. Halogenation is a common strategy in medicinal chemistry to modulate a molecule's pharmacokinetic and pharmacodynamic properties. nih.govnih.gov Bromine, in particular, can influence a compound's metabolic stability and receptor binding affinity. nih.gov
N-Alkylation: The N-propyl group classifies this compound as a secondary amine. N-alkylation is a fundamental transformation in organic synthesis that can significantly impact a molecule's polarity and its ability to interact with biological targets. Research has shown that the size and nature of the N-alkyl group can dramatically alter the pharmacological profile of phenethylamines.
Significance of Substituted Amines in Contemporary Organic Synthesis
Substituted amines are indispensable building blocks in the synthesis of a wide range of organic compounds, from pharmaceuticals to materials. The development of efficient and selective methods for the synthesis of these molecules is a major focus of contemporary organic synthesis.
Potential synthetic routes to 1-(3-Bromophenyl)ethylamine and its analogs could involve several established methodologies. For instance, the synthesis of the precursor 1-(3-bromophenyl)ethylamine can be achieved from 3'-bromoacetophenone. chemicalbook.com The subsequent N-propylation could be accomplished through reductive amination with propionaldehyde (B47417) or by direct alkylation with a propyl halide.
The versatility of substituted amines is evident in their application as precursors and intermediates in the construction of more complex molecular architectures. The reactivity of the amine group allows for a variety of chemical transformations, enabling the creation of diverse libraries of compounds for screening and research purposes.
Overview of Advanced Research Trajectories for Related Chemical Structures
While dedicated studies on 1-(3-Bromophenyl)ethylamine are not prominent in the current literature, the research trajectories for structurally related compounds offer a glimpse into its potential areas of investigation.
Structure-Activity Relationship (SAR) Studies: A primary avenue of research would involve synthesizing a series of analogs to probe the structure-activity relationships. This could include:
Varying the position of the bromine atom on the phenyl ring (ortho, meta, para).
Replacing bromine with other halogen atoms (fluorine, chlorine, iodine) to study the effect of halogen size and electronegativity. nih.govnih.gov
Modifying the N-alkyl substituent (e.g., methyl, ethyl, butyl) to explore the impact of chain length on activity.
Introducing other substituents onto the phenyl ring to investigate electronic and steric effects.
Pharmacological and Toxicological Profiling: Given that the phenethylamine (B48288) scaffold is a common feature in many psychoactive compounds and neurotransmitters, a key research direction would be to investigate the pharmacological profile of 1-(3-Bromophenyl)ethylamine. nih.gov This would involve screening its binding affinity and functional activity at various monoamine transporters and receptors. Furthermore, understanding the potential cytotoxicity and metabolic fate of halogenated amphetamines and related compounds is a critical area of research. nih.govnih.govfrontiersin.org Studies on para-halogenated amphetamines have shown that such substitutions can increase cytotoxicity. nih.govnih.gov
The table below summarizes some key properties of related compounds, providing a basis for predicting the characteristics of 1-(3-Bromophenyl)ethylamine.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Features |
| 1-(3-Bromophenyl)ethylamine | C₈H₁₀BrN | 200.08 | Precursor with a primary amine and meta-bromo substitution. chemicalbook.com |
| 4-Bromo-α-phenethylamine | C₈H₁₀BrN | 200.08 | Isomer with para-bromo substitution, used in neuroscience research. chemimpex.com |
| N-Methyl-α-methylphenethylamine (Methamphetamine) | C₁₀H₁₅N | 149.23 | A well-studied phenethylamine with N-methyl and α-methyl groups. |
The exploration of 1-(3-Bromophenyl)ethylamine and its analogs holds promise for advancing our understanding of the chemical and biological properties of substituted amines. Future research in this area will likely focus on developing efficient synthetic strategies, elucidating structure-activity relationships, and exploring the potential applications of these novel compounds in various scientific disciplines.
Structure
3D Structure
Properties
Molecular Formula |
C11H16BrN |
|---|---|
Molecular Weight |
242.16 g/mol |
IUPAC Name |
N-[1-(3-bromophenyl)ethyl]propan-1-amine |
InChI |
InChI=1S/C11H16BrN/c1-3-7-13-9(2)10-5-4-6-11(12)8-10/h4-6,8-9,13H,3,7H2,1-2H3 |
InChI Key |
WNZNEAUZUUUGQG-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(C)C1=CC(=CC=C1)Br |
Origin of Product |
United States |
Synthetic Methodologies for 1 3 Bromophenyl Ethylamine
Direct Synthetic Routes for 1-(3-Bromophenyl)ethylamine
Direct methods for the synthesis of the secondary amine 1-(3-Bromophenyl)ethylamine typically involve the formation of the crucial carbon-nitrogen bond between the 1-(3-bromophenyl)ethyl moiety and the propyl group in a single key step.
Reductive Amination Strategies Involving Propylamine and Carbonyl Precursors
Reductive amination is a highly efficient and widely used method for forming carbon-nitrogen bonds. masterorganicchemistry.comresearchgate.netorganic-chemistry.org This strategy involves the reaction of a carbonyl compound, in this case, 3'-bromoacetophenone, with propylamine to form an intermediate imine or enamine, which is then reduced in situ to the target secondary amine, 1-(3-Bromophenyl)ethylamine. masterorganicchemistry.com This one-pot procedure is advantageous as it avoids the isolation of the often-unstable imine intermediate.
A variety of reducing agents can be employed, each with specific selectivities and reactivities. Common choices include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃). masterorganicchemistry.com Sodium cyanoborohydride is particularly effective because it selectively reduces the protonated iminium ion intermediate much faster than the starting ketone, allowing the reaction to be performed at mildly acidic pH where imine formation is favorable. masterorganicchemistry.com Similarly, NaBH(OAc)₃ is a mild and effective reagent often used for this transformation. masterorganicchemistry.com Catalytic hydrogenation using hydrogen gas and a metal catalyst (e.g., Pd, Pt, Ni) is another established method. researchgate.net
Table 1: Comparison of Reducing Agents for Reductive Amination
| Reducing Agent | Typical Conditions | Advantages | Disadvantages |
| H₂/Catalyst (Pd/C, PtO₂, Raney Ni) | H₂ gas (from balloon to high pressure), various solvents (MeOH, EtOH) | High atom economy, clean workup | Requires specialized hydrogenation equipment, catalyst can be pyrophoric |
| Sodium Borohydride (NaBH₄) | Methanol or Ethanol, often with a Lewis acid | Inexpensive, readily available | Can reduce the starting ketone, less selective for the imine |
| Sodium Cyanoborohydride (NaBH₃CN) | Methanol or Ethanol, pH 3-6 | Highly selective for the iminium ion over the ketone | Highly toxic cyanide byproduct, requires careful handling and disposal |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloroethane (DCE) or Tetrahydrofuran (THF), often with acetic acid | Mild, highly selective, non-toxic byproducts, tolerates many functional groups | More expensive than other borohydrides |
Nucleophilic Alkylation Approaches Utilizing Haloalkanes or Related Electrophiles
Nucleophilic alkylation provides a straightforward pathway to secondary amines. This can be achieved in two primary ways for the synthesis of 1-(3-Bromophenyl)ethylamine.
The first approach involves the initial synthesis of the primary amine, 1-(3-bromophenyl)ethylamine, followed by its N-alkylation using a propyl electrophile, such as n-propyl bromide or iodide. The reaction proceeds via a nucleophilic substitution (Sₙ2) mechanism, where the lone pair of the primary amine attacks the electrophilic carbon of the propyl halide. chemguide.co.uk A base is typically required to neutralize the hydrogen halide formed during the reaction and to prevent the formation of the ammonium (B1175870) salt, which would be unreactive. However, a significant drawback of this method is the potential for over-alkylation, leading to the formation of the tertiary amine and even a quaternary ammonium salt, as the product secondary amine is often more nucleophilic than the starting primary amine. chemguide.co.uklibretexts.org
Alternatively, propylamine can be used as the nucleophile to react with an electrophile such as 1-(3-bromophenyl)ethyl bromide. This route is often less preferred due to the potential for β-elimination reactions, especially with secondary halides and a strong base, which would lead to the formation of 3-bromostyrene as a byproduct. mdpi.com
Transition Metal-Catalyzed Coupling Reactions for Carbon-Nitrogen Bond Formation
Modern synthetic chemistry has increasingly relied on transition metal catalysis to form C-N bonds with high efficiency and functional group tolerance.
Hydroamination involves the direct addition of an N-H bond of an amine across a carbon-carbon multiple bond, such as an alkene or alkyne. libretexts.orgwikipedia.org In principle, 1-(3-Bromophenyl)ethylamine could be synthesized via the intermolecular hydroamination of 3-bromostyrene with propylamine. This reaction is atom-economical, as it incorporates all atoms from the starting materials into the product. wikipedia.org The reaction can be catalyzed by a range of metals, including early transition metals (e.g., Zr, Ti), lanthanides (e.g., Sm), and late transition metals (e.g., Rh, Pd, Ir). libretexts.orgnih.gov A key challenge in intermolecular hydroamination is controlling the regioselectivity—that is, whether the amine adds to the more substituted carbon (Markovnikov addition) or the less substituted carbon (anti-Markovnikov addition) of the alkene. wikipedia.org For the synthesis of the target compound, Markovnikov addition is required. Photocatalysis using iridium complexes has emerged as a method for achieving anti-Markovnikov hydroaminations. nih.gov
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide (or triflate) and an amine. acsgcipr.orgwikipedia.orglibretexts.orgorganic-chemistry.org While this reaction is most commonly used to attach an amine directly to an aromatic ring, variations can be applied to synthesize N-alkylated products. A direct synthesis of 1-(3-Bromophenyl)ethylamine via this method would be challenging. However, it is a key method for synthesizing precursors. For instance, the primary amine precursor, 1-(3-bromophenyl)ethylamine, can be synthesized if a suitable ammonia equivalent is used in a coupling reaction with a 1-(3-bromophenyl)ethyl derivative, though this is not a standard application. organic-chemistry.org
More commonly, the Buchwald-Hartwig reaction is employed to construct aryl amines from aryl halides and amines. wikipedia.orgnih.gov The development of various generations of phosphine (B1218219) ligands has significantly expanded the scope of this reaction, allowing for the coupling of a wide array of primary and secondary amines with aryl chlorides, bromides, and iodides under increasingly mild conditions. wikipedia.orglibretexts.org
Table 2: Comparison of Direct Synthetic Routes
| Method | Precursors | Key Features | Common Challenges |
| Reductive Amination | 3'-Bromoacetophenone, Propylamine | One-pot procedure, high efficiency | Requires careful choice of reducing agent to avoid side reactions |
| Nucleophilic Alkylation | 1-(3-Bromophenyl)ethylamine, Propyl halide | Conceptually simple, uses common reagents | Over-alkylation, potential for elimination side reactions |
| Hydroamination | 3-Bromostyrene, Propylamine | High atom economy | Control of regioselectivity, catalyst sensitivity |
| Aryl Amination | Aryl halide, Amine | Broad substrate scope, high functional group tolerance | More suitable for direct aryl-N bond formation, less direct for this target |
Enantioselective Synthesis of 1-(3-Bromophenyl)ethylamine
Chiral amines are valuable building blocks in the synthesis of pharmaceuticals and other bioactive molecules. sigmaaldrich.comnih.gov The enantioselective synthesis of the primary amine precursor, 1-(3-bromophenyl)ethylamine, provides access to enantiomerically pure forms of the final product.
One prominent method is the asymmetric reduction of a prochiral precursor. This can involve the reduction of the C=N bond of an imine formed from 3'-bromoacetophenone, or the direct asymmetric reduction of the ketone itself followed by conversion of the resulting chiral alcohol to the amine. For instance, N-[1-(3-bromophenyl)ethylidene]hydroxylamine can be asymmetrically hydrogenated using a chiral ruthenium catalyst, such as one containing a Tol-BINAP ligand, to produce the chiral primary amine with high enantiomeric excess. chemicalbook.com
Another powerful approach is the use of enzymes, particularly transaminases (TAs). nih.gov ω-Transaminases can catalyze the asymmetric synthesis of chiral amines by transferring an amino group from an amino donor (like L-alanine or isopropylamine) to a prochiral ketone (3'-bromoacetophenone). nih.gov This biocatalytic method often proceeds with very high enantioselectivity (>99% ee) under mild, environmentally benign conditions. nih.gov
The Ellman method, utilizing tert-butanesulfinamide as a chiral auxiliary, is another robust and widely adopted technique for the asymmetric synthesis of amines. yale.edu Reaction of the chiral tert-butanesulfinamide with 3'-bromoacetophenone forms a chiral N-sulfinyl imine intermediate. Diastereoselective reduction of this imine, followed by acidic removal of the sulfinyl group, yields the chiral primary amine in high enantiomeric purity. yale.edu
Table 3: Overview of Enantioselective Synthesis Methods for 1-(3-Bromophenyl)ethylamine
| Method | Precursor | Chiral Source | Key Features |
| Asymmetric Hydrogenation | 3'-Bromoacetophenone oxime/imine | Chiral metal catalyst (e.g., Ru-BINAP) | High turnover numbers, high enantioselectivity |
| Biocatalytic Transamination | 3'-Bromoacetophenone | ω-Transaminase enzyme | Excellent enantioselectivity, green reaction conditions (aqueous media) |
| Chiral Auxiliary Method | 3'-Bromoacetophenone | tert-Butanesulfinamide | Broad applicability, predictable stereochemical outcome, high yields and ee |
Asymmetric Catalysis for Chiral Amine Formation
Asymmetric catalysis offers a direct route to enantiomerically enriched chiral amines, avoiding the need for resolving racemic mixtures. A prominent method involves the asymmetric hydrogenation of a ketone or imine precursor using a chiral catalyst. For instance, the (R)-enantiomer of 1-(3-Bromophenyl)ethylamine can be synthesized from 1-(3-bromophenyl)ethanone oxime. dntb.gov.uaguidechem.com This transformation is efficiently catalyzed by a ruthenium complex, specifically RuCl(Cymene)(S-tol-Binap)Cl, under a hydrogen atmosphere. dntb.gov.uaguidechem.com The chirality of the final amine product is dictated by the chiral ligand (e.g., S-tol-Binap) complexed to the metal center.
Other catalytic systems are also widely applied in chiral amine synthesis. Chiral phosphoric acids (CPAs) have been shown to catalyze the dearomatizing aza-Michael addition to vinyl aza-heterocycles, followed by an asymmetric protonation to generate chiral ethylamines with high enantioselectivity. acs.org Furthermore, the asymmetric reductive amination of ketones, a powerful tool for this synthesis, can be achieved using chiral SPINOL-derived borophosphates as catalysts with pinacolborane as the reducing agent, yielding amines in excellent yields and high enantiomeric excess (ee). acs.org
| Catalyst System | Precursor | Product | Enantioselectivity |
| RuCl(Cymene)(S-tol-Binap)Cl / H₂ | 1-(3-bromophenyl)ethanone oxime | (R)-1-(3-Bromophenyl)ethylamine | High (specific ee not stated) |
| Chiral Phosphoric Acid | Vinyl aza-heterocycle / Aniline | α-chiral azaheteroaryl ethylamines | High enantioselectivity |
| Chiral SPINOL Borophosphate / Pinacolborane | Ketones | Chiral Amines | Up to 98% ee |
Diastereoselective Synthesis Approaches
Diastereoselective synthesis relies on the use of a chiral auxiliary to influence the stereochemical outcome of a reaction. In the context of 1-(3-Bromophenyl)ethylamine, this can be achieved by reacting the prochiral ketone, 1-(3-bromophenyl)ethanone, with a chiral amine to form a chiral imine intermediate. The subsequent reduction of this imine is sterically directed by the existing chiral center, leading to the preferential formation of one diastereomer over the other. researchgate.netresearchgate.net
The reduction of the C=N bond in the chiral imine can be accomplished with various reducing agents, such as sodium borohydride or trichlorosilane in the presence of a catalyst. researchgate.net The diastereomeric products, having different physical properties, can then be separated using standard techniques like column chromatography. Finally, the chiral auxiliary is cleaved from the desired amine product to yield the enantiomerically enriched 1-(3-Bromophenyl)ethylamine. Engineered enzymes, such as imine reductases (IREDs), have also been developed to perform highly diastereo- and enantioselective reductive aminations, offering a biocatalytic route to chiral amines with contiguous stereocenters. dntb.gov.uaorgsyn.org
Chiral Resolution Techniques for Enantiomeric Separation
When a racemic mixture of 1-(3-Bromophenyl)ethylamine is synthesized, chiral resolution is necessary to separate the two enantiomers. This process is a cornerstone in producing optically active compounds. orgsyn.org
Enzymatic Resolution: A highly effective method is kinetic resolution catalyzed by enzymes. Lipases, for example, can selectively acylate one enantiomer of the amine in the presence of an acyl donor. This results in a mixture of the acylated amine (one enantiomer) and the unreacted amine (the other enantiomer), which can be easily separated. This chemoenzymatic route has been specifically noted for the resolution of 1-(3′-bromophenyl) ethylamine (B1201723). chemicalbook.com
Chromatographic Separation: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful analytical and preparative technique for separating enantiomers. chemicalbook.com The differential interaction of the enantiomers with the chiral environment of the column allows for their separation, which can be monitored to determine the enantiomeric excess of a sample. chemicalbook.com
Diastereomeric Salt Crystallization: This classical method involves reacting the racemic amine with a chiral resolving agent, such as an enantiomerically pure acid like tartaric acid, to form a pair of diastereomeric salts. orgsyn.orgresearchgate.net These salts have different solubilities, allowing one to be selectively crystallized from the solution. The crystallized salt is then separated, and the acid is neutralized to recover the pure enantiomer of the amine. orgsyn.orgnih.gov
Precursor Synthetic Pathways Research
Advanced Synthesis of [1-(3-Bromophenyl)ethyl]amine
An advanced, multi-step synthesis for (R)-1-(3-Bromophenyl)ethylamine begins with 3'-Bromoacetophenone. dntb.gov.ua The process involves the following key steps:
Oximation: 3'-Bromoacetophenone is reacted with hydroxylamine hydrochloride to form 1-(3-bromophenyl)ethanone oxime. dntb.gov.uamasterorganicchemistry.com
Asymmetric Hydrogenation: The resulting oxime is then subjected to asymmetric hydrogenation, as detailed in section 2.2.1, using a chiral Ruthenium catalyst to produce the enantiomerically enriched amine. dntb.gov.uaguidechem.com The final product is analyzed by chiral HPLC to confirm its enantiomeric purity. dntb.gov.uaguidechem.com
Methodological Studies on Propylamine Derivatization
To form the final target compound, 1-(3-Bromophenyl)ethylamine, a propyl group must be attached to the nitrogen atom of 1-(3-Bromophenyl)ethylamine. The most common and effective method for this transformation is reductive amination . organic-chemistry.orgnih.gov
This one-pot procedure involves two main steps:
Imine Formation: The primary amine, 1-(3-Bromophenyl)ethylamine, is reacted with propanal (propionaldehyde). This reaction forms a Schiff base, or imine, intermediate.
In Situ Reduction: The formed imine is not isolated but is immediately reduced to the secondary amine. Mild reducing agents that selectively reduce the imine in the presence of the aldehyde are preferred. Common reagents for this step include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃). organic-chemistry.org
This methodology avoids the common problem of over-alkylation that can occur with direct alkylation using propyl halides. organic-chemistry.orgnbinno.com
| Reactant 1 | Reactant 2 | Reducing Agent | Product |
| 1-(3-Bromophenyl)ethylamine | Propanal | NaBH₃CN or NaBH(OAc)₃ | 1-(3-Bromophenyl)ethylamine |
Preparation of Brominated Phenyl-Ethanone Intermediates
The primary precursor for the synthesis is the brominated aromatic ketone, 1-(3-Bromophenyl)ethanone , also known as 3'-bromoacetophenone. researchgate.net The most prevalent industrial and laboratory method for its preparation is the Friedel-Crafts acylation . guidechem.com
In this reaction, bromobenzene is acylated using either acetyl chloride or acetic anhydride in the presence of a strong Lewis acid catalyst, most commonly anhydrous aluminum chloride (AlCl₃). orgsyn.orgchemicalbook.com The reaction introduces the acetyl group (-COCH₃) onto the aromatic ring. The bromine atom on the benzene ring acts as a meta-director, leading to the desired 3-substituted product. The crude product is typically purified by vacuum distillation. chemicalbook.com
An alternative, though less direct, route is the Sandmeyer reaction, starting from 3-aminoacetophenone. chemicalbook.com
Mechanistic Investigations of Reactions Involving 1 3 Bromophenyl Ethylamine
Elucidation of Reaction Pathway Dynamics in Amine Derivatization
The conversion of the primary amine, 1-(3-Bromophenyl)ethylamine, into its N-propylated secondary amine derivative, 1-(3-Bromophenyl)ethylamine, can be achieved through several synthetic pathways, each with distinct mechanistic features. The two most prominent routes are direct N-alkylation and reductive amination.
Direct N-Alkylation: This pathway involves the reaction of 1-(3-Bromophenyl)ethylamine with a propyl halide (e.g., 1-bromopropane (B46711) or 1-iodopropane) via a nucleophilic aliphatic substitution (SN2) mechanism. wikipedia.org The lone pair of electrons on the primary amine's nitrogen atom acts as a nucleophile, attacking the electrophilic carbon of the propyl halide and displacing the halide ion. This forms a secondary ammonium (B1175870) salt intermediate. A subsequent deprotonation step, typically effected by a mild base or an excess of the starting amine, yields the final secondary amine product. wikipedia.org A significant mechanistic challenge in this pathway is the potential for overalkylation, where the product, 1-(3-Bromophenyl)ethylamine, can react further with the propyl halide to form a tertiary amine. Using an excess of the primary amine can help to mitigate this competing reaction. pearson.com
Reductive Amination: This two-step, one-pot procedure offers an alternative pathway that avoids overalkylation. youtube.com The reaction commences with the condensation of 1-(3-Bromophenyl)ethylamine and propanal. The amine nitrogen attacks the carbonyl carbon of the aldehyde to form a hemiaminal intermediate. This intermediate then undergoes acid-catalyzed dehydration to generate a Schiff base, or its protonated form, an iminium ion. The C=N double bond of this intermediate is then reduced in situ to the secondary amine. youtube.com Common reducing agents for this step include sodium borohydride, sodium cyanoborohydride, or sodium triacetoxyborohydride, which selectively reduce the iminium ion in the presence of the aldehyde. youtube.com Catalytic hydrogenation is also a viable reduction method. youtube.com
| Feature | Direct N-Alkylation (SN2) | Reductive Amination |
|---|---|---|
| Electrophile | Propyl halide (e.g., 1-bromopropane) | Propanal |
| Key Intermediate(s) | Secondary ammonium salt | Hemiaminal, Iminium ion (Schiff base) |
| Bond Formation | Direct C-N bond formation | C=N bond formation followed by reduction |
| Key Mechanistic Step | Nucleophilic attack on sp3 carbon | Nucleophilic addition to carbonyl, dehydration, hydride reduction |
| Common Reagents | Propyl halide, base (e.g., K2CO3 or excess amine) | Propanal, reducing agent (e.g., NaBH(OAc)3), acid catalyst |
| Primary Challenge | Overalkylation to tertiary amine | Control of pH for iminium formation and reduction |
Mechanistic Studies of Carbon-Nitrogen Bond Formation Reactions
The 3-bromophenyl group in the parent molecule is a substrate for transition metal-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-nitrogen bonds. The mechanisms of the Buchwald-Hartwig amination and the Ullmann condensation are central to understanding these transformations.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction has become a cornerstone for N-arylation. numberanalytics.com The generally accepted catalytic cycle begins with a coordinatively unsaturated Pd(0) species. youtube.com The first step is the oxidative addition of the aryl bromide (e.g., 1-(3-Bromophenyl)ethylamine) into the Pd(0) center, forming an arylpalladium(II) halide complex. numberanalytics.com Following this, a base is required to deprotonate the amine coupling partner, which then coordinates to the palladium center, displacing the halide ligand to form a palladium-amido complex. The final and crucial step is reductive elimination, where the C-N bond is formed, yielding the N-arylated product and regenerating the active Pd(0) catalyst, allowing the cycle to continue. numberanalytics.com
Ullmann Condensation: A classic method for C-N bond formation, the Ullmann reaction is typically catalyzed by copper. wikipedia.org The modern mechanistic understanding suggests a cycle involving copper(I) and copper(III) intermediates. mdpi.com The reaction is believed to start with the coordination of the amine to a Cu(I) species. This is followed by oxidative addition of the aryl halide to the copper center, forming a Cu(III) intermediate. wikipedia.orgmdpi.com Reductive elimination from this high-valent copper complex then forges the C-N bond and regenerates a Cu(I) species to perpetuate the cycle. organic-chemistry.org Compared to palladium-catalyzed methods, traditional Ullmann conditions often require higher temperatures. wikipedia.org
| Mechanistic Feature | Buchwald-Hartwig Amination | Ullmann Condensation |
|---|---|---|
| Catalyst Metal | Palladium (Pd) | Copper (Cu) |
| Active Catalyst Oxidation State | Pd(0) | Cu(I) |
| Key Catalytic Steps | Oxidative Addition → Ligand Exchange → Reductive Elimination | Ligand Exchange → Oxidative Addition → Reductive Elimination |
| Key Intermediate | Aryl-Pd(II)-Amido Complex | Aryl-Cu(III)-Amido Complex |
| Typical Reaction Temperature | Room Temperature to ~120 °C | High temperatures (>150 °C), though milder conditions exist |
| Ligand Type | Bulky, electron-rich phosphines | Phenanthrolines, diamines, amino acids |
Stereochemical Mechanistic Insights into Asymmetric Transformations
The stereocenter at the benzylic carbon of 1-(3-Bromophenyl)ethylamine introduces the element of stereochemistry into its reactions. Preserving the enantiomeric purity of this center during transformations like N-arylation is a significant mechanistic consideration.
In palladium-catalyzed cross-coupling reactions, the stereochemical integrity of a chiral amine can be compromised. libretexts.org A key mechanism for racemization is reversible β-hydride elimination. This can occur from the arylpalladium(II)-amido intermediate if the chiral center bears a hydrogen atom. The β-hydride elimination forms a palladium-hydride species and an achiral enamine or imine. The reverse reaction, migratory insertion, can then occur without stereochemical preference, leading to a racemic or enantioenriched-but-diminished product. This pathway is more prevalent when using catalysts with monodentate phosphine (B1218219) ligands. libretexts.org
The choice of ligand is critical for preventing racemization. The use of chiral, bidentate phosphine ligands, such as BINAP, can create a rigid chiral environment around the palladium center. libretexts.org This steric constraint can disfavor the formation of the planar transition state required for β-hydride elimination, thus preserving the stereochemistry of the amine throughout the catalytic cycle. The reaction proceeds with retention of configuration at the chiral center.
| Ligand Type | Example | Likely Mechanistic Pathway for Racemization | Expected Enantiomeric Excess (ee) of Product |
|---|---|---|---|
| Monodentate Phosphine | P(o-tolyl)3 | Reversible β-hydride elimination is possible | Low to moderate (e.g., 20-50% ee) |
| Achiral Bidentate Phosphine | DPPF | β-hydride elimination is suppressed | High (e.g., >95% ee, retention) |
| Chiral Bidentate Phosphine | (S)-BINAP | β-hydride elimination is strongly suppressed by rigid chelate | Excellent (e.g., >99% ee, retention) |
Role of Catalyst-Ligand Interactions in Reaction Mechanisms
In palladium-catalyzed reactions, ligands are not mere spectators but active participants that profoundly influence the mechanism, rate, and scope of the transformation. The electronic and steric properties of phosphine ligands are tuned to optimize each step of the catalytic cycle. researchgate.net
Steric Effects: Bulky ligands, particularly the biaryl monophosphine ligands developed by Buchwald (e.g., XPhos, RuPhos), play a crucial role in promoting efficient catalysis. numberanalytics.comacs.org Their steric bulk favors the formation of monoligated L-Pd(0) species, which are highly reactive in the oxidative addition step. Furthermore, this steric hindrance facilitates the final reductive elimination step, which is often the turnover-limiting step, by creating a sterically congested palladium center that is eager to release the product. acs.org
Electronic Effects: The electronic nature of the ligand modifies the reactivity of the palladium center. Electron-donating ligands increase the electron density on the metal, making it more nucleophilic. youtube.com This enhances the rate of the oxidative addition of the aryl halide to the Pd(0) center. The delicate balance of steric and electronic properties is key to designing an effective catalyst system for a specific transformation. For instance, while electron-rich ligands accelerate oxidative addition, they can slow down reductive elimination. Therefore, a successful ligand must strike a balance to facilitate all steps of the catalytic cycle.
| Ligand | Type | Key Feature | Impact on Catalytic Cycle |
|---|---|---|---|
| P(t-Bu)3 | Monodentate, Alkylphosphine | Very bulky and electron-rich | Promotes fast oxidative addition, but can be prone to P-C bond cleavage |
| DPPF | Bidentate, Ferrocenylphosphine | Large natural bite angle | Stabilizes the catalyst, generally good for a range of substrates |
| BINAP | Bidentate, Biarylphosphine | Chiral, rigid backbone | Excellent for asymmetric control, suppresses racemization |
| XPhos | Monodentate, Biarylphosphine | Extremely bulky and electron-donating | Creates highly active monoligated Pd(0) species, accelerates reductive elimination |
Kinetic and Thermodynamic Aspects of Amine Reactivity
Kinetics: In palladium-catalyzed C-N cross-coupling, the rate-determining step can vary depending on the specific substrates, ligand, and conditions. acs.org For electron-rich aryl bromides, oxidative addition is typically fast, and reductive elimination can become the turnover-limiting step. acs.org Conversely, for less reactive aryl chlorides, oxidative addition is often the slowest step in the cycle. nih.gov Kinetic studies, including reaction order determination and kinetic isotope effect (KIE) measurements, are crucial for identifying the rate-determining step. For example, a significant KIE at the C-Br bond would suggest that the cleavage of this bond during oxidative addition is involved in the rate-determining transition state. nih.gov In some systems, particularly with secondary amines, product inhibition can occur where the product amine coordinates to the palladium center, slowing down the catalytic turnover. acs.org
| Mechanistic Step | Parameter | Typical Value/Observation | Significance |
|---|---|---|---|
| Oxidative Addition | Rate Order | First order in [Pd(0)] and [ArBr] | Indicates involvement of both species in the transition state |
| Activation Energy (Ea) | 15-25 kcal/mol | Often the rate-determining step, especially for ArCl | |
| Reductive Elimination | Rate Order | First order in [Ar-Pd(II)-Amido] | Unimolecular process from the key intermediate |
| Activation Energy (Ea) | 20-30 kcal/mol | Can be rate-determining, highly influenced by ligand sterics |
Computational and Theoretical Studies of 1 3 Bromophenyl Ethylamine
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict molecular properties and reaction mechanisms.
A DFT analysis of 1-(3-Bromophenyl)ethylamine would begin with geometry optimization to find the lowest energy conformation of the molecule. The presence of the bromine atom on the phenyl ring is expected to significantly influence the electronic distribution. Bromine is an electronegative and polarizable atom, which would withdraw electron density from the aromatic ring via the inductive effect, while also donating electron density through resonance.
DFT calculations would elucidate the nature of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for determining the molecule's chemical reactivity and kinetic stability. For substituted phenethylamines, these orbitals are typically delocalized over the phenyl ring. The bromine substituent would likely lower the energy of these orbitals compared to the unsubstituted analog.
Natural Bond Orbital (NBO) analysis could be employed to provide a detailed picture of the bonding within the molecule, including the charge distribution on each atom and the nature of the carbon-bromine bond.
Table 1: Hypothetical DFT-Calculated Electronic Properties of 1-(3-Bromophenyl)ethylamine
| Property | Predicted Value | Significance |
| HOMO Energy | -6.5 eV | Relates to the electron-donating ability of the molecule. |
| LUMO Energy | -0.8 eV | Relates to the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap | 5.7 eV | Indicator of chemical stability. |
| Dipole Moment | 2.1 D | Reflects the overall polarity of the molecule. |
Note: These are hypothetical values based on typical DFT results for similar molecules and are for illustrative purposes only.
DFT is also instrumental in mapping out the potential energy surfaces for chemical reactions. For a molecule like 1-(3-Bromophenyl)ethylamine, this could involve studying its metabolism, such as N-dealkylation or aromatic hydroxylation. By calculating the energies of reactants, products, and transition states, a reaction energy profile can be constructed. This profile provides the activation energy for a given reaction, which is crucial for understanding its feasibility and rate. For instance, the energy barrier for the rotation around the C-N bond or the ethyl side chain could be calculated to understand conformational isomerism.
Molecular Dynamics Simulations for Conformational Analysis
While DFT provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. An MD simulation of 1-(3-Bromophenyl)ethylamine, likely in a solvent like water or a lipid bilayer to mimic biological environments, would reveal its conformational landscape.
The propyl group and the ethylamine (B1201723) side chain can adopt numerous conformations due to the rotation around single bonds. MD simulations would track the trajectory of each atom, allowing for the identification of the most stable and frequently occurring conformations. This is particularly important for understanding how the molecule might bind to a biological target, such as a receptor or enzyme. The simulation would also provide insights into the flexibility of the molecule and the intramolecular interactions, such as potential hydrogen bonding or steric hindrance, that govern its shape. Studies on similar halogenated compounds have shown that halogen bonding can play a significant role in molecular interactions, and MD simulations can help to elucidate this.
Prediction of Spectroscopic Parameters and Reactivity Descriptors
DFT calculations are highly effective at predicting various spectroscopic parameters. For 1-(3-Bromophenyl)ethylamine, one could calculate the theoretical infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. These predicted spectra can be compared with experimental data to confirm the structure of the molecule and to aid in the interpretation of experimental results. For example, the calculated vibrational frequencies in the IR spectrum would correspond to the stretching and bending of specific bonds within the molecule.
Global reactivity descriptors, derived from the conceptual DFT framework, can also be calculated. These include electronegativity (χ), chemical hardness (η), and electrophilicity (ω). These descriptors provide a quantitative measure of the molecule's reactivity. The presence of the bromine atom is expected to increase the electrophilicity of the aromatic ring, making it more susceptible to nucleophilic attack.
Table 2: Hypothetical DFT-Calculated Reactivity Descriptors
| Descriptor | Formula | Predicted Value | Interpretation |
| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | 3.65 eV | The power of an atom in a molecule to attract electrons to itself. |
| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | 2.85 eV | Resistance to change in electron distribution or charge transfer. |
| Electrophilicity (ω) | χ2 / (2η) | 2.34 eV | A measure of the energy lowering of a system when it accepts electrons. |
Note: These are hypothetical values based on typical DFT results for similar molecules and are for illustrative purposes only.
Quantitative Structure-Reactivity Relationship (QSAR) Modeling
Quantitative Structure-Reactivity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their reactivity or other properties. While a QSAR model cannot be built for a single molecule, 1-(3-Bromophenyl)ethylamine could be included in a dataset of related phenethylamines to develop such a model.
In a QSAR study, various molecular descriptors would be calculated for each molecule in the series. These can include constitutional, topological, geometrical, and electronic descriptors. For 1-(3-Bromophenyl)ethylamine, descriptors would capture the presence of the bromine atom, the size of the propyl group, and various electronic properties calculated using DFT.
A statistical method, such as multiple linear regression or partial least squares, would then be used to find a mathematical equation that correlates these descriptors with a measured property, such as receptor binding affinity or metabolic rate. Such a model could then be used to predict the reactivity of new, unsynthesized compounds in the same class.
Advanced Analytical Methodologies Research for 1 3 Bromophenyl Ethylamine and Its Derivatives
Spectroscopic Characterization Techniques Research
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Applications
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural analysis of 1-(3-Bromophenyl)ethylamine. One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments are utilized to obtain a complete picture of the molecule's structure.
¹H NMR Spectroscopy: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms. For 1-(3-Bromophenyl)ethylamine, characteristic signals would be expected for the aromatic protons, the methine proton of the ethylamine (B1201723) moiety, the methylene (B1212753) and methyl protons of the propyl group, and the methyl protons of the ethylamine group. The chemical shifts are influenced by the electronegativity of adjacent atoms and the aromatic ring current.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon environments. The spectrum for this compound would show signals for the carbons of the bromophenyl ring, the aliphatic carbons of the ethyl and propyl groups. The chemical shifts provide insight into the electronic structure of the molecule.
Advanced 2D NMR Techniques:
DEPT (Distortionless Enhancement by Polarization Transfer): This technique is used to differentiate between CH, CH₂, and CH₃ groups, which is invaluable for assigning the aliphatic signals in the ¹³C NMR spectrum.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings within the molecule, helping to establish the connectivity of the aliphatic chains.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and hydrogen atoms, aiding in the definitive assignment of both ¹H and ¹³C signals. sigmaaldrich.com
Table 1: Predicted ¹H NMR Chemical Shifts for 1-(3-Bromophenyl)ethylamine This table is generated based on typical chemical shift values for similar structural motifs. Actual experimental values may vary.
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
| Aromatic-H | 7.0 - 7.5 | Multiplet |
| CH-N | 3.5 - 4.0 | Quartet |
| N-CH₂ | 2.3 - 2.8 | Triplet |
| CH-CH₃ | 1.3 - 1.6 | Doublet |
| N-CH₂-CH₂ | 1.4 - 1.8 | Sextet |
| CH₂-CH₃ | 0.8 - 1.1 | Triplet |
Table 2: Predicted ¹³C NMR Chemical Shifts for 1-(3-Bromophenyl)ethylamine This table is generated based on typical chemical shift values for similar structural motifs. Actual experimental values may vary.
| Carbon Atom | Predicted Chemical Shift (ppm) |
| Aromatic C-Br | 120 - 125 |
| Aromatic C-H | 125 - 135 |
| Aromatic C-CH | 140 - 145 |
| CH-N | 55 - 65 |
| N-CH₂ | 45 - 55 |
| CH-CH₃ | 20 - 25 |
| N-CH₂-CH₂ | 20 - 30 |
| CH₂-CH₃ | 10 - 15 |
Vibrational Spectroscopy (FT-IR, Raman) for Detailed Structural Elucidation
Vibrational spectroscopy techniques such as Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are used to identify the functional groups present in 1-(3-Bromophenyl)ethylamine by detecting the vibrations of its chemical bonds.
FT-IR Spectroscopy: The FT-IR spectrum of this compound would exhibit characteristic absorption bands. The N-H stretching vibration of the secondary amine would appear as a weak to medium band in the region of 3300-3500 cm⁻¹. C-H stretching vibrations from the aromatic ring and aliphatic chains would be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The C-N stretching vibration is expected in the 1020-1250 cm⁻¹ region. Aromatic C=C stretching vibrations will produce bands in the 1450-1600 cm⁻¹ range. The C-Br stretching vibration typically appears in the fingerprint region, below 600 cm⁻¹.
Table 3: Characteristic Vibrational Frequencies for 1-(3-Bromophenyl)ethylamine This table is generated based on typical vibrational frequencies for the functional groups present. Actual experimental values may vary.
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| N-H (secondary amine) | Stretch | 3300 - 3500 (weak-medium) |
| Aromatic C-H | Stretch | 3000 - 3100 |
| Aliphatic C-H | Stretch | 2850 - 2960 |
| Aromatic C=C | Stretch | 1450 - 1600 |
| C-N | Stretch | 1020 - 1250 |
| C-Br | Stretch | < 600 |
High-Resolution Mass Spectrometry (HRMS) and LC-MS for Purity and Identity Confirmation
High-Resolution Mass Spectrometry (HRMS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are essential for confirming the molecular weight and elemental composition of 1-(3-Bromophenyl)ethylamine, as well as for assessing its purity.
HRMS: This technique provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of the compound, confirming its identity with a high degree of confidence. For 1-(3-Bromophenyl)ethylamine (C₁₁H₁₆BrN), the expected monoisotopic mass would be calculated and compared to the experimental value.
LC-MS: LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This is a powerful tool for purity analysis, allowing for the separation and identification of any impurities or degradation products. The mass spectrometer provides molecular weight information for each separated component. The fragmentation pattern observed in the mass spectrum can also provide structural information. A characteristic fragmentation for this molecule would be the alpha-cleavage of the C-C bond adjacent to the nitrogen, leading to the formation of a stable iminium ion.
Chromatographic Separation and Purity Analysis Research
Chiral Chromatography (e.g., HPLC-UV, GC-MS) for Enantiomeric Purity Assessment
1-(3-Bromophenyl)ethylamine is a chiral compound, existing as a pair of enantiomers. Chiral chromatography is employed to separate these enantiomers and determine the enantiomeric purity of a sample.
Chiral High-Performance Liquid Chromatography (HPLC) with UV detection: This is a common method for enantiomeric separation. It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) and cyclodextrin-based CSPs are often effective for the separation of amine enantiomers. yakhak.orgeijppr.com The mobile phase composition, typically a mixture of a non-polar solvent like hexane (B92381) and an alcohol modifier like isopropanol, is optimized to achieve baseline separation of the enantiomers. UV detection is suitable due to the presence of the aromatic chromophore.
Chiral Gas Chromatography-Mass Spectrometry (GC-MS): For GC-MS analysis, the enantiomers are often derivatized with a chiral reagent to form diastereomers, which can then be separated on a standard achiral GC column. Alternatively, a chiral GC column can be used to directly separate the enantiomers. GC-MS provides both separation and mass spectrometric identification of the enantiomers.
Table 4: Illustrative Chiral HPLC Method Parameters for the Separation of Phenylethylamine Derivatives This table provides a general example of conditions that could be adapted for 1-(3-Bromophenyl)ethylamine. The optimal conditions would need to be determined experimentally.
| Parameter | Condition |
| Column | Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) |
| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
| Temperature | 25 °C |
X-ray Crystallography Studies for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of 1-(3-Bromophenyl)ethylamine or a salt thereof can be obtained, this technique can provide precise information on bond lengths, bond angles, and the conformation of the molecule.
The crystal structure would reveal the spatial arrangement of the bromophenyl group relative to the propyl-substituted amino group. It would also provide insights into the intermolecular interactions, such as hydrogen bonding (if a protonated salt is analyzed) and van der Waals forces, which govern the packing of the molecules in the crystal lattice. This information is crucial for understanding the solid-state properties of the compound. While a crystal structure for the specific title compound is not publicly available, studies on similar aromatic amines and phenylethylamine derivatives show that intermolecular hydrogen bonding and π-π stacking interactions often play a significant role in their crystal packing. mdpi.commdpi.com
Chemical Reactivity and Derivatization Studies of 1 3 Bromophenyl Ethylamine
Reactions at the Amine Nitrogen Center
The lone pair of electrons on the nitrogen atom of the secondary amine group makes it a nucleophilic center, readily participating in reactions with various electrophiles.
The secondary amine of 1-(3-Bromophenyl)ethylamine can be readily acylated or sulfonylated. In these reactions, the nitrogen atom acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acyl halide or anhydride, or the sulfur atom of a sulfonyl halide. These reactions typically proceed in the presence of a base to neutralize the hydrogen halide byproduct. The result is the formation of a stable amide or sulfonamide, respectively. These derivatizations are fundamental in synthetic chemistry for installing protecting groups or for modifying the electronic and steric properties of the parent molecule.
Table 1: Representative Acylation and Sulfonylation Reactions
| Reactant | Reagent | Conditions | Product |
|---|---|---|---|
| 1-(3-Bromophenyl)ethylamine | Acetyl chloride | Base (e.g., Triethylamine), Aprotic Solvent | N-[1-(3-Bromophenyl)ethyl]-N-propylacetamide |
| 1-(3-Bromophenyl)ethylamine | Benzoyl chloride | Base (e.g., Pyridine), CH₂Cl₂ | N-[1-(3-Bromophenyl)ethyl]-N-propylbenzamide |
The reaction of 1-(3-Bromophenyl)ethylamine with aldehydes or ketones is a key transformation. Unlike primary amines which form imines, secondary amines react via a different pathway to yield enamines. The process begins with the nucleophilic addition of the secondary amine to the carbonyl carbon, forming a carbinolamine intermediate. libretexts.org Following an acid-catalyzed dehydration, an iminium ion is formed. Since the nitrogen atom in the iminium ion has no attached protons to lose, a proton is instead removed from an adjacent carbon atom, resulting in the formation of a C=C double bond adjacent to the nitrogen atom, yielding the enamine. libretexts.org This reaction is reversible and typically catalyzed by a weak acid. libretexts.org
Table 2: Enamine Formation with a Secondary Amine
| Reactant | Reagent | Conditions | Product Type |
|---|---|---|---|
| 1-(3-Bromophenyl)ethylamine | Cyclohexanone | Acid catalyst (e.g., p-TsOH), Toluene, Dean-Stark trap | Enamine |
The nitrogen center can undergo alkylation reactions with alkyl halides. As a secondary amine, 1-(3-Bromophenyl)ethylamine can react with one equivalent of an alkyl halide to form a tertiary ammonium (B1175870) salt. libretexts.orglibretexts.org Further reaction with another equivalent of an alkyl halide leads to the formation of a quaternary ammonium salt, a compound with a positively charged nitrogen atom bonded to four carbon atoms. libretexts.orglibretexts.org This process, known as quaternization, is an SN2 reaction where the amine acts as the nucleophile. The formation of these salts significantly alters the solubility and electronic properties of the molecule.
Table 3: Quaternization of 1-(3-Bromophenyl)ethylamine
| Reactant | Reagent | Stage | Product |
|---|---|---|---|
| 1-(3-Bromophenyl)ethylamine | Methyl iodide | Tertiary Salt Formation | 1-(3-Bromophenyl)ethyl(propyl)ammonium iodide |
Reactions at the Bromophenyl Moiety
The carbon-bromine bond on the phenyl ring is a key site for functionalization, particularly through transition metal-catalyzed reactions that form new carbon-carbon bonds.
The bromo-substituted phenyl ring of the molecule is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for creating complex molecular architectures.
Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron species, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orgnih.gov It is a highly versatile method for forming biaryl compounds or attaching alkyl, alkenyl, or alkynyl groups to the aromatic ring. wikipedia.orgtcichemicals.com
Heck Reaction: The Heck reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.orgnih.gov This reaction forms a new carbon-carbon bond between the aromatic ring and one of the sp² carbons of the alkene, typically with high stereoselectivity. organic-chemistry.orglibretexts.org
Sonogashira Coupling: This reaction creates a carbon-carbon bond between the aryl bromide and a terminal alkyne. libretexts.orgwikipedia.org The reaction is catalyzed by a palladium complex and co-catalyzed by a copper(I) salt, in the presence of a base. wikipedia.orgorganic-chemistry.orgsynarchive.com It is a reliable method for the synthesis of arylalkynes. libretexts.org
Table 4: Cross-Coupling Reactions at the Bromophenyl Moiety
| Reaction Type | Coupling Partner | Catalyst System | Product Type |
|---|---|---|---|
| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄, Base (e.g., K₂CO₃) | Biphenyl derivative |
| Heck | Styrene | Pd(OAc)₂, Ligand (e.g., PPh₃), Base (e.g., Et₃N) | Stilbene derivative |
Nucleophilic aromatic substitution (SNAr) on an unactivated aryl halide such as the bromophenyl moiety of 1-(3-Bromophenyl)ethylamine is generally challenging. The SNAr mechanism typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group (the bromine atom) to stabilize the negatively charged Meisenheimer complex intermediate. In the absence of such activating groups, direct substitution of the bromine by a nucleophile requires harsh reaction conditions, such as high temperatures and pressures, and very strong nucleophiles. Alternative pathways, such as those involving benzyne (B1209423) intermediates, may be possible but also demand extreme conditions. Therefore, investigations into nucleophilic aromatic substitution on this compound would likely find it to be unreactive under standard SNAr conditions.
Stereoselective Transformations and Functional Group Interconversions of 1-(3-Bromophenyl)ethylamine
The chemical landscape of 1-(3-bromophenyl)ethylamine is significantly broadened by stereoselective transformations and functional group interconversions that allow for the synthesis of a diverse array of chiral derivatives. These modifications are pivotal for establishing structure-activity relationships in medicinal chemistry and for creating tailored ligands and catalysts for asymmetric synthesis. Key strategies employed include enzymatic resolutions, the use of chiral auxiliaries, and asymmetric synthesis, each offering a pathway to enantiomerically enriched or pure compounds.
One of the fundamental stereoselective transformations is the resolution of racemic 1-(3-bromophenyl)ethylamine. Enzymatic kinetic resolution has proven to be a powerful tool for separating enantiomers of structurally related phenylethylamines. For instance, lipase (B570770) B from Candida antarctica (CAL-B) has been effectively used to acetylate one enantiomer selectively, allowing for the separation of the unreacted amine and the newly formed amide. While specific data for the enzymatic resolution of 1-(3-bromophenyl)ethylamine is not extensively detailed in publicly available literature, the successful application of this method to analogous phenylethylamines suggests its high potential for this substrate. The general success of this methodology is highlighted by the high enantiomeric purity achieved for various phenylethylamine derivatives.
Another significant avenue for stereoselective transformation is the diastereoselective alkylation of the primary amine. By first reacting 1-(3-bromophenyl)ethylamine with a chiral auxiliary, a diastereomeric mixture is formed which can then be alkylated. The chiral auxiliary directs the approach of the alkylating agent, leading to a preponderance of one diastereomer. Subsequent removal of the chiral auxiliary yields the enantiomerically enriched secondary amine. While direct examples for the N-propylation of 1-(3-bromophenyl)ethylamine using this method are not readily found in literature, the principle is a cornerstone of asymmetric synthesis.
Asymmetric reductive amination represents a more direct approach to chiral secondary amines like 1-(3-bromophenyl)ethylamine. This method involves the condensation of a ketone, in this case, 3'-bromoacetophenone, with an amine, such as propylamine, to form an intermediate imine. The subsequent reduction of this imine using a chiral catalyst or a chiral reducing agent can afford the target amine with high enantioselectivity. The development of catalysts based on transition metals like iridium complexed with chiral phosphine (B1218219) ligands has shown significant promise in the asymmetric reductive amination of various ketones. These catalytic systems can achieve high yields and enantiomeric excesses for the synthesis of chiral amines.
The tables below summarize plausible and documented stereoselective transformations relevant to the derivatization of 1-(3-bromophenyl)ethylamine, drawing upon data from analogous chemical systems to illustrate the potential outcomes.
Table 1: Enzymatic Kinetic Resolution of Racemic Phenylethylamines (Illustrative)
| Entry | Substrate | Acyl Donor | Enzyme | Conversion (%) | (S)-Amine Yield (%) | (S)-Amine ee (%) | (R)-Amide Yield (%) | (R)-Amide ee (%) |
| 1 | 1-Phenylethylamine | Ethyl methoxyacetate | CAL-B | 50 | 45 | >99 | 48 | 98 |
| 2 | 1-(4-Chlorophenyl)ethylamine | Ethyl methoxyacetate | CAL-B | 50 | 43 | >99 | 47 | 97 |
| 3 | 1-(4-Bromophenyl)ethylamine | Ethyl methoxyacetate | CAL-B | 48 | 42 | 98 | 45 | 96 |
Note: Data for entries 1 and 2 are based on published results for analogous compounds to illustrate the general efficacy of the method. Data for entry 3 is hypothetical, based on the expected reactivity of the bromo-substituted analogue.
Table 2: Asymmetric Reductive Amination of Aryl Ketones (Illustrative)
| Entry | Ketone | Amine | Catalyst System | Yield (%) | ee (%) |
| 1 | Acetophenone | p-Anisidine | Ir-f-Binaphane/Ti(OiPr)4/I2 | 93 | 91 |
| 2 | 3'-Bromoacetophenone | Benzylamine | Rh-DIPAMP | 85 | 88 |
| 3 | 3'-Bromoacetophenone | Propylamine | Ir-f-Binaphane/Ti(OiPr)4/I2 | 88 | 90 |
Note: Data for entry 1 is based on published results for a model reaction. Data for entries 2 and 3 are hypothetical, illustrating the potential application of established catalytic systems to the synthesis of the target compound's precursors.
Functional group interconversions of derivatives of 1-(3-bromophenyl)ethylamine can further expand their synthetic utility. The bromine atom on the phenyl ring is a versatile handle for a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions allow for the introduction of new carbon-carbon or carbon-heteroatom bonds, leading to a wide range of substituted phenylethylamine derivatives. For instance, a Suzuki coupling could replace the bromine with an alkyl, aryl, or heteroaryl group, significantly altering the electronic and steric properties of the molecule while preserving the stereochemistry at the benzylic carbon.
The amino group itself can be transformed into other functionalities. For example, after protection, the amine can be converted to an amide, sulfonamide, or other derivatives. These transformations can be crucial for modulating the biological activity of the parent compound.
Conclusion and Future Research Directions
Synthesis of Key Academic Contributions and Research Findings
A thorough review of existing literature reveals a notable absence of direct research focused specifically on 1-(3-Bromophenyl)ethylamine. However, a significant body of work on related N-alkylated and brominated aromatic compounds provides a solid foundation for understanding its potential synthesis and properties. The academic contributions in the synthesis of secondary amines and the functionalization of bromophenyl groups are particularly relevant.
Key research findings in analogous synthetic strategies suggest that 1-(3-Bromophenyl)ethylamine can be synthesized through several established methodologies. One common approach is reductive amination . This would involve the reaction of 1-(3-bromophenyl)ethanone with propylamine in the presence of a reducing agent such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride. This two-step, one-pot reaction first forms an intermediate imine, which is then reduced in situ to the desired secondary amine.
Another viable synthetic route is the alkylation of a primary amine . This would involve the reaction of 1-(3-bromophenyl)ethanamine with a propyl halide, such as 1-bromopropane (B46711) or 1-iodopropane. This nucleophilic substitution reaction, while straightforward, can sometimes lead to over-alkylation, producing tertiary amines and quaternary ammonium (B1175870) salts as byproducts. Careful control of reaction conditions, such as temperature and stoichiometry, is crucial to maximize the yield of the desired secondary amine.
The presence of the bromine atom on the phenyl ring is a key feature, offering a versatile handle for further molecular elaboration through various cross-coupling reactions. For instance, Suzuki, Heck, and Sonogashira couplings could be employed to introduce new carbon-carbon or carbon-heteroatom bonds at the meta-position of the phenyl ring, allowing for the synthesis of a diverse library of derivatives.
While no specific research findings on the biological or chemical properties of 1-(3-Bromophenyl)ethylamine have been published, the structural motif is present in compounds with known activities. The phenethylamine (B48288) backbone is a common feature in many biologically active molecules. Therefore, it is plausible that this compound could serve as a scaffold for the development of novel chemical probes or materials.
Table 1: Potential Synthetic Routes for 1-(3-Bromophenyl)ethylamine
| Synthetic Method | Starting Materials | Key Reagents | Potential Advantages | Potential Challenges |
|---|---|---|---|---|
| Reductive Amination | 1-(3-bromophenyl)ethanone, Propylamine | Sodium cyanoborohydride, Sodium triacetoxyborohydride | Good yields, one-pot procedure | Handling of toxic cyanoborohydride reagents |
| N-Alkylation | 1-(3-bromophenyl)ethanamine, Propyl halide | Base (e.g., K2CO3, Et3N) | Simple procedure, readily available starting materials | Potential for over-alkylation, formation of byproducts |
Identification of Unexplored Research Avenues and Methodological Challenges
The lack of dedicated research on 1-(3-Bromophenyl)ethylamine presents a wealth of unexplored avenues for investigation. A primary area for future work is the development and optimization of a robust and scalable synthetic route to this compound. While the aforementioned methods are theoretically sound, their practical application to this specific target has not been reported. A comparative study of different synthetic strategies would be valuable to identify the most efficient and cost-effective method.
A significant methodological challenge lies in the potential for side reactions. For instance, in the N-alkylation route, the reaction conditions must be finely tuned to prevent the formation of undesired tertiary amines. In the case of reductive amination, the choice of reducing agent and solvent can significantly impact the reaction's efficiency and selectivity.
Furthermore, the stereochemistry of the molecule has not been explored. The benzylic carbon atom is a stereocenter, meaning the compound can exist as a pair of enantiomers. The synthesis of enantiomerically pure forms of 1-(3-Bromophenyl)ethylamine would be a significant advancement. This could be achieved through the use of chiral starting materials, such as enantiomerically pure 1-(3-bromophenyl)ethanamine, or through asymmetric synthesis, for example, by using a chiral catalyst in the reductive amination process. Subsequent chiral resolution techniques, such as diastereomeric salt formation or chiral chromatography, could also be employed.
Once synthesized, a thorough characterization of the compound's physicochemical properties is warranted. This would include detailed spectroscopic analysis (NMR, IR, Mass Spectrometry), determination of its pKa, and assessment of its lipophilicity (logP). These fundamental data are crucial for any future application-oriented research.
Future Prospects for Innovation in Synthetic Chemistry and Chemical Biology (excluding human trials/medical applications)
The future prospects for 1-(3-Bromophenyl)ethylamine in synthetic chemistry and chemical biology are promising, primarily due to its potential as a versatile building block and a scaffold for library synthesis.
In synthetic chemistry , the bromine atom on the phenyl ring serves as a linchpin for diversification. The application of modern cross-coupling methodologies would allow for the facile introduction of a wide array of functional groups. This could lead to the creation of novel ligands for catalysis, new materials with interesting photophysical properties, or precursors for more complex molecular architectures. The secondary amine functionality also provides a reactive site for further derivatization, such as acylation, sulfonylation, or conversion to other nitrogen-containing functional groups.
In the realm of chemical biology , 1-(3-Bromophenyl)ethylamine and its derivatives could serve as valuable tool compounds for probing biological systems. The phenethylamine scaffold is a well-known pharmacophore, and the introduction of a bromophenyl group provides a unique substitution pattern that could lead to novel biological activities. Once synthesized, these compounds could be screened against various biological targets to identify potential inhibitors or modulators of protein function. The bromine atom can also serve as a heavy atom for X-ray crystallography studies, aiding in the determination of protein-ligand binding modes.
Furthermore, the development of a library of derivatives based on the 1-(3-Bromophenyl)ethylamine scaffold could be a fruitful direction for future research. By systematically modifying the substituents on the phenyl ring (via cross-coupling) and on the nitrogen atom, it would be possible to explore the structure-activity relationships of this compound class in various chemical and biological assays. This approach could lead to the discovery of novel molecules with tailored properties for specific applications in materials science or as probes for fundamental biological research.
Q & A
Basic: What are the primary synthetic routes for 1-(3-Bromophenyl)ethylamine, and how can reductive amination be optimized?
Methodological Answer:
The compound can be synthesized via reductive amination between 3-bromophenylacetone and propylamine using sodium cyanoborohydride (NaBH3CN) in methanol under acidic conditions (pH 5–6). Optimization involves controlling reaction time (12–24 hours) and stoichiometric ratios (1.2–1.5 equivalents of propylamine to ketone) to minimize side products like over-alkylation. For higher yields (>80%), inert atmosphere (N2/Ar) and low temperatures (0–4°C) are recommended to stabilize intermediates . Alternative routes include alkylation of propylamine with 1-(3-bromophenyl)ethyl bromide in acetonitrile using K2CO3 as a base (60°C, 8–12 hours), but this method may require purification via column chromatography (silica gel, hexane/EtOAc 4:1) to remove unreacted alkyl halide .
Basic: How can the structure of 1-(3-Bromophenyl)ethylamine be confirmed using spectroscopic and crystallographic methods?
Methodological Answer:
- NMR : ¹H NMR in CDCl3 should show a triplet for the propyl chain’s terminal CH3 (δ 0.8–1.0 ppm), a multiplet for the ethyl group adjacent to the aromatic ring (δ 2.6–3.0 ppm), and aromatic protons (δ 7.2–7.5 ppm). ¹³C NMR confirms the bromophenyl group (C-Br at δ 120–125 ppm).
- Mass Spectrometry : ESI-MS should display [M+H]⁺ at m/z 256 (C11H16BrN⁺). Fragmentation peaks at m/z 183 (loss of propylamine) and 77 (bromophenyl fragment) validate connectivity .
- X-ray Crystallography : Single crystals grown via slow evaporation (hexane/EtOAc) can be analyzed using SHELXL ( ) to resolve bond angles and confirm stereochemistry. SHELX refinement parameters (R1 < 0.05, wR2 < 0.10) ensure structural accuracy .
Advanced: How does the bromophenyl substituent influence the reactivity of this amine in cross-coupling reactions?
Methodological Answer:
The bromine atom enables Suzuki-Miyaura coupling with aryl boronic acids (e.g., phenylboronic acid) using Pd(PPh3)4 (5 mol%) and K2CO3 in dioxane/water (3:1) at 80°C. The reaction requires 12–18 hours, yielding biaryl derivatives. Competitive C-N bond cleavage may occur if harsh conditions (e.g., excess Pd catalyst) are used. Monitor via TLC (silica, hexane/EtOAc 7:3) and isolate products using flash chromatography. The bromine’s electron-withdrawing nature also enhances electrophilic substitution at the para-position in nitration reactions (HNO3/H2SO4, 0°C) .
Advanced: What computational models predict the pharmacokinetic properties of 1-(3-Bromophenyl)ethylamine, such as blood-brain barrier penetration?
Methodological Answer:
Use logBB calculations (log[brain/blood concentration]) via molecular dynamics simulations (e.g., Schrödinger’s Desmond). Parameterize the molecule with OPLS4 force field and simulate membrane permeability in a POPC lipid bilayer. Experimental logBB data for structurally similar amines (e.g., −0.67 to 0.69 in ) suggest moderate CNS penetration. Compare with VolSurf+ descriptors (polar surface area < 60 Ų, ClogP ~2.5) to validate predictions. Adjust substituents (e.g., replacing propyl with methylsulfanyl groups) to modulate lipophilicity .
Advanced: How can in vitro assays evaluate the biological activity of this compound, particularly in neurological targets?
Methodological Answer:
- Receptor Binding Assays : Screen for σ receptor affinity using radioligand displacement (e.g., [³H]DTG in guinea pig brain membranes). IC50 values < 100 nM indicate high affinity, as seen in spirocyclic σ ligands ().
- Enzyme Inhibition : Test monoamine oxidase (MAO) inhibition via fluorometric assays (kynuramine substrate, λex/em = 315/380 nm). Preincubate with MAO-A/B isoforms (30 minutes, 37°C) and quantify using HPLC-MS .
- Cellular Toxicity : Assess viability in SH-SY5Y neuroblastoma cells using MTT assay (48-hour exposure, IC50 > 50 µM suggests low toxicity) .
Basic: What safety protocols are critical when handling 1-(3-Bromophenyl)ethylamine in the laboratory?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact. Use a fume hood to avoid inhalation.
- Spill Management : Neutralize spills with 5% acetic acid, then absorb with vermiculite. Dispose as halogenated waste (EPA code D003).
- Storage : Store in amber glass under N2 at −20°C to prevent bromine degradation. Monitor for discoloration (yellowing indicates decomposition) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
